Physical and chemical properties of Ethyl 3-[4-(benzyloxy)phenyl]acrylate
Physical and chemical properties of Ethyl 3-[4-(benzyloxy)phenyl]acrylate
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-[4-(benzyloxy)phenyl]acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-[4-(benzyloxy)phenyl]acrylate is a cinnamic acid derivative of significant interest in medicinal chemistry and materials science. Its structural motifs, including a benzyloxy-substituted phenyl ring and an acrylate moiety, suggest potential applications as a versatile synthetic intermediate for the development of novel therapeutic agents and functional polymers. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an analysis of its spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration and utilization of this compound.
Introduction and Nomenclature
Ethyl 3-[4-(benzyloxy)phenyl]acrylate, a member of the cinnamate ester family, possesses a molecular structure that combines the reactivity of an α,β-unsaturated ester with the physicochemical properties imparted by the benzyloxy-substituted aromatic ring. Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making them attractive scaffolds in drug discovery.[1][2]
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Systematic Name: Ethyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
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Common Synonyms: Ethyl 4-(benzyloxy)cinnamate, (E)-ethyl 3-(4-(benzyloxy)phenyl)acrylate[3]
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CAS Number: 104315-07-3[3]
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Molecular Formula: C₁₈H₁₈O₃[3]
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Molecular Weight: 282.33 g/mol [3]
Physicochemical Properties
Precise experimental data for the physical properties of Ethyl 3-[4-(benzyloxy)phenyl]acrylate are not widely reported in publicly available literature. However, based on the properties of structurally similar compounds, the following characteristics can be anticipated.
| Property | Value | Source/Justification |
| Appearance | White to off-white solid | Based on related cinnamate esters.[4] |
| Melting Point | Not definitively reported; likely in the range of 70-90 °C | Estimated based on similar structures. For example, (E)-ethyl 3-(4-methoxyphenyl)acrylate has a melting point of 74-76 °C.[4] |
| Boiling Point | Not definitively reported; expected to be >200 °C at atmospheric pressure | High molecular weight and aromatic nature suggest a high boiling point. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | Typical for organic esters of this size. |
| logP (Octanol/Water Partition Coefficient) | 3.84190 (Predicted) | [3] |
Chemical Reactivity and Stability
The chemical behavior of Ethyl 3-[4-(benzyloxy)phenyl]acrylate is dictated by its key functional groups: the acrylate system and the benzyloxy ether linkage.
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Acrylate System: The α,β-unsaturated ester is susceptible to a variety of reactions.
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Michael Addition: The β-carbon is electrophilic and can undergo conjugate addition with nucleophiles.
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Polymerization: Like other acrylates, it can undergo free-radical polymerization, especially in the presence of initiators or upon exposure to heat or UV light.[5]
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Diels-Alder Reactions: The double bond can act as a dienophile in cycloaddition reactions.
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Reduction: The double bond and the ester can be reduced under various conditions.
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Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
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Benzyloxy Group: The benzyl ether is generally stable but can be cleaved by hydrogenolysis (e.g., using H₂ over a palladium catalyst).
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Stability: The compound should be stored in a cool, dark place to prevent polymerization. The addition of a stabilizer, such as hydroquinone, is common for acrylate compounds.[5]
Synthesis of Ethyl 3-[4-(benzyloxy)phenyl]acrylate
The most common and efficient method for the synthesis of cinnamates is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate ylide with an aldehyde, typically yielding the (E)-alkene with high stereoselectivity.[2][6]
Synthetic Scheme
Caption: Horner-Wadsworth-Emmons synthesis of the target compound.
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
This protocol is adapted from established procedures for similar olefination reactions.[7]
Materials:
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4-(Benzyloxy)benzaldehyde[3]
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Triethyl phosphonoacetate[3]
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Sodium hydride (60% dispersion in mineral oil) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexanes
Procedure:
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Preparation of the Ylide:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) and anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
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Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear.
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Olefination Reaction:
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Dissolve 4-(benzyloxy)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
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Slowly add the aldehyde solution to the prepared ylide solution at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Work-up and Purification:
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford Ethyl 3-[4-(benzyloxy)phenyl]acrylate as a solid.
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Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~5.1 | Singlet | 2H | -O-CH₂ -Ph |
| ~6.3 | Doublet | 1H | Vinylic proton α to C=O |
| ~6.9 | Doublet | 2H | Aromatic protons ortho to -O-CH₂- |
| ~7.3-7.5 | Multiplet | 7H | Aromatic protons of benzyl group and ortho to acrylate |
| ~7.6 | Doublet | 1H | Vinylic proton β to C=O |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-C H₃ |
| ~60 | -O-C H₂-CH₃ |
| ~70 | -O-C H₂-Ph |
| ~115 | Aromatic C H ortho to -O-CH₂- |
| ~116 | Vinylic C H α to C=O |
| ~127-129 | Aromatic C H of benzyl group and ortho to acrylate |
| ~136 | Quaternary aromatic C of benzyl group |
| ~144 | Vinylic C H β to C=O |
| ~160 | Quaternary aromatic C attached to -O-CH₂- |
| ~167 | C =O (ester) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1630 | Medium | C=C stretch (alkene) |
| ~1600, 1510 | Medium | C=C stretch (aromatic) |
| ~1250, 1170 | Strong | C-O stretch (ester and ether) |
Mass Spectrometry (MS)
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Expected Molecular Ion (M⁺): m/z = 282.1256 (for C₁₈H₁₈O₃)
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Key Fragmentation Pattern: A prominent peak at m/z = 91 corresponding to the tropylium ion ([C₇H₇]⁺) from the cleavage of the benzyl group is expected. Other fragments may arise from the loss of the ethoxy group (-OC₂H₅) and cleavage of the acrylate chain.
Applications in Drug Development and Medicinal Chemistry
Ethyl 3-[4-(benzyloxy)phenyl]acrylate serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The cinnamate core is a well-established pharmacophore with a broad range of biological activities.
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Anti-inflammatory Agents: Cinnamic acid derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).
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Antimicrobial Agents: The α,β-unsaturated carbonyl system can act as a Michael acceptor, potentially reacting with biological nucleophiles in microorganisms, leading to antimicrobial effects.
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Anticancer Research: The structural features of this compound make it a precursor for the synthesis of novel compounds with potential antiproliferative activity.
The benzyloxy group offers a handle for further functionalization or can be deprotected to reveal a phenol, allowing for the introduction of other moieties to explore structure-activity relationships (SAR).
Safety and Handling
Detailed toxicological data for Ethyl 3-[4-(benzyloxy)phenyl]acrylate are not available. However, as an acrylate, it should be handled with care.
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General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Reactivity Hazards: Acrylates can polymerize exothermically, especially when heated or in the presence of initiators.[5] Avoid exposure to high temperatures and sources of ignition.
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Health Hazards: Acrylates can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust or vapors and direct contact with the skin and eyes.
Conclusion
Ethyl 3-[4-(benzyloxy)phenyl]acrylate is a versatile organic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, a robust synthetic protocol, and an analysis of its expected spectroscopic characteristics. The information compiled here aims to facilitate further research and application of this compound in the development of new pharmaceuticals and advanced materials.
References
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Chemsrc. (2025, August 25). Ethyl 3-[4-(benzyloxy)phenyl]acrylate. Retrieved from [Link]
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TUODA INDUSTRY LIMITED. (2025, June 24). What is Ethyl Cinnamate Used For? Retrieved from [Link]
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Wikipedia. (2023, November 20). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]
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PubMed. (2014, May 29). Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship. Retrieved from [Link]
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MDPI. (2022, June 4). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]
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Alpha Chemical Co. (2023, May 20). Ethyl acrylate: Properties, Uses, and Benefits. Retrieved from [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
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